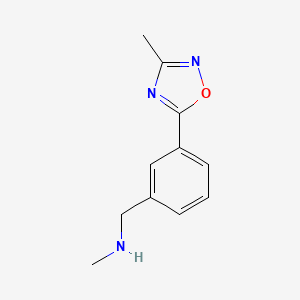

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine

Description

Properties

IUPAC Name |

N-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMVARCHFJQGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC(=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640216 | |

| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-59-2 | |

| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Iodine-Assisted Protocol: One efficient method for synthesizing N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine involves an iodine-assisted protocol.

Cyclization of Semicarbazide Derivatives: Another traditional method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride, phosphorus pentachloride, polyphosphoric acid, or trifluoroacetic anhydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxadiazole ring.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidation can yield carboxylic acids or aldehydes.

Reduction Products: Reduction can lead to the formation of amines or other reduced heterocycles.

Substitution Products: Substitution reactions can produce various substituted benzylamines or oxadiazole derivatives.

Scientific Research Applications

Agricultural Applications

Recent studies have highlighted the effectiveness of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine as a plant growth regulator (PGR). Its derivatives have shown promising results in enhancing vegetative growth in various crops:

-

Growth Regulation:

- The compound acts similarly to auxins and cytokinins, promoting root and shoot growth in crops like soybean (Glycine max), wheat (Triticum aestivum), and cucumber (Cucumis sativus). Research indicates that at concentrations of , it significantly stimulates growth parameters compared to untreated controls .

-

Comparative Effectiveness:

- In trials comparing the growth-promoting effects of N-Methyl derivatives with traditional plant hormones such as indoleacetic acid (IAA) and naphthylacetic acid (NAA), the N-Methyl derivatives exhibited comparable or superior growth stimulation. For instance, soybean seedlings treated with these compounds showed enhanced biometric indices compared to those treated with conventional auxins .

Medicinal Chemistry Applications

The unique structure of this compound also positions it as a candidate for medicinal applications:

-

Potential as a Monoamine Oxidase Inhibitor:

- Compounds similar to N-Methyl derivatives have been investigated for their ability to inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases. The inhibition of MAO-B can help manage conditions like Parkinson's disease by increasing levels of neurotransmitters such as dopamine .

- Anticancer Properties:

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific biological pathways . The oxadiazole ring is known to be a pharmacophore, which means it can interact with biological targets in a specific manner .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Key Observations :

- Substitution Position : The target compound’s oxadiazole is at the meta position of the benzylamine, similar to 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde . This contrasts with ortho-substituted analogs, which may exhibit steric or electronic differences in reactivity or binding.

- Complexity: Navacaprant demonstrates how the oxadiazole ring can be integrated into larger, polycyclic systems (e.g., quinoline), enhancing interactions with biological targets like enzymes or receptors.

Physicochemical Properties

Biological Activity

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.245 g/mol |

| CAS Number | 921938-59-2 |

| IUPAC Name | N-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |

| SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)CNC |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including this compound. The compound has been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival.

Case Study Findings:

A study demonstrated that compounds with oxadiazole scaffolds exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action includes the induction of apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that derivatives of oxadiazoles can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

A comparative study reported that oxadiazole derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains. This suggests potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Mechanism Insights:

The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB), a key transcription factor involved in inflammatory responses .

Summary of Biological Activities

Q & A

Q. What are common synthetic routes for N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine?

The compound is typically synthesized via cyclization of amidoxime intermediates or coupling reactions. For example, hydroxylamine hydrochloride can react with nitrile precursors under acidic conditions to form the 1,2,4-oxadiazole ring. A validated protocol involves refluxing acetonitrile derivatives with hydroxylamine in ethanol, followed by purification via column chromatography . Another approach uses 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde as a precursor, which is reductively aminated with methylamine to introduce the benzylamine group .

Q. What analytical techniques are used for structural characterization?

- X-ray crystallography : SHELX software is widely employed for solving crystal structures, particularly for verifying the oxadiazole ring geometry and substituent orientation .

- NMR spectroscopy : H and C NMR confirm methyl and benzylamine group positions, with aromatic protons showing distinct splitting patterns .

- LC-MS/HRMS : High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (e.g., [M+H]+ = 408.1923 observed in orexin receptor antagonist derivatives) .

Q. How should researchers handle safety concerns during synthesis?

The compound may cause skin, eye, or respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Refer to SDS guidelines for spill management and first-aid protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Key parameters include:

- Temperature : Prolonged heating (e.g., 90°C for 1.75 hours) enhances cyclization efficiency but may increase side products .

- Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates, while glacial acetic acid aids in protonation during oxadiazole formation .

- Catalysts : DMAP or HOBt can accelerate coupling reactions between benzylamine and oxadiazole-containing carboxylic acids .

Q. How to resolve contradictions in spectral data during characterization?

Conflicting NMR peaks may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify unexpected resonances.

- HRMS cross-validation : Confirm molecular ion integrity (e.g., LC-HRMS with <2 ppm error) .

- Alternative crystallization solvents : Ethyl acetate or hexane/EtOAc mixtures can isolate pure phases for X-ray analysis .

Q. What role does this compound play in medicinal chemistry research?

The 3-methyl-1,2,4-oxadiazole moiety acts as a bioisostere for ester or amide groups, enhancing metabolic stability. In orexin receptor antagonists, the benzylamine group facilitates hydrogen bonding with Asp²⁹⁷ in OX1R, as shown in docking studies . Modifications at the methyl or benzyl positions can fine-tune receptor affinity and selectivity.

Q. How can computational modeling guide SAR studies?

Molecular dynamics simulations and DFT calculations predict binding modes and electronic effects. For example:

- Docking : The oxadiazole ring’s electron-deficient nature stabilizes π-π interactions with aromatic residues (e.g., Phe³¹⁰ in OX1R) .

- ADMET profiling : LogP calculations (experimental ~2.1) suggest moderate blood-brain barrier permeability, supporting CNS-targeted applications.

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

Variations in IC₅₀ values may stem from assay conditions (e.g., buffer pH, cell lines). Normalize data using reference antagonists (e.g., SB-674042 for orexin receptors) and validate via orthogonal assays (e.g., calcium flux vs. radioligand binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.